REACTION_CXSMILES
|
C(O[C@H]1C[C@@H](C2C=CN=CC=2)OC2(CCNCC2)C1)C.CCN=C=NCCCN(C)C.[CH:32]([O:35][C:36]1[CH:44]=[CH:43][C:39]([C:40](O)=[O:41])=[CH:38][C:37]=1[CH3:45])([CH3:34])[CH3:33].CCN(C(C)C)C(C)C>ClCCl>[CH:32]([O:35][C:36]1[CH:44]=[CH:43][C:39]([CH:40]=[O:41])=[CH:38][C:37]=1[CH3:45])([CH3:34])[CH3:33]
|
Name
|
cis-8-ethoxy-10-(4-pyridyl)-11-oxa-3-azaspiro[5.5]undecane
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(C)O[C@@H]1CC2(CCNCC2)O[C@@H](C1)C1=CC=NC=C1
|
Name
|
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=C(C=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
94 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase HPLC (1-100% ACN/water)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C=C(C=C1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 mg | |
YIELD: PERCENTYIELD | 57.58% | |
YIELD: CALCULATEDPERCENTYIELD | 146.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |